
alpha-((4-Phenyl-1-piperazinyl)methyl)-2-quinolinemethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-((4-Phenyl-1-piperazinyl)methyl)-2-quinolinemethanol is a complex organic compound that features a quinoline core structure substituted with a phenyl piperazine moiety. This compound is of significant interest in pharmaceutical and chemical research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((4-Phenyl-1-piperazinyl)methyl)-2-quinolinemethanol typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 2-chloroquinoline with 4-phenylpiperazine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in its pure form.
化学反应分析
Types of Reactions
Alpha-((4-Phenyl-1-piperazinyl)methyl)-2-quinolinemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The phenyl piperazine moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted phenyl piperazine derivatives.
科学研究应用
Alpha-((4-Phenyl-1-piperazinyl)methyl)-2-quinolinemethanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of alpha-((4-Phenyl-1-piperazinyl)methyl)-2-quinolinemethanol involves its interaction with specific molecular targets. The phenyl piperazine moiety is known to interact with various receptors, including dopamine and serotonin receptors. This interaction can modulate neurotransmitter activity, leading to potential therapeutic effects. Additionally, the quinoline core can intercalate with DNA, affecting cellular processes and exhibiting anticancer properties.
相似化合物的比较
Alpha-((4-Phenyl-1-piperazinyl)methyl)-2-quinolinemethanol can be compared with other similar compounds, such as:
N-(Substituted-Phenyl)-3-(4-Phenyl-1-Piperazinyl)propanamides: These compounds also feature a phenyl piperazine moiety and exhibit similar biological activities.
N-(Un/Substituted-Phenyl)-2-(4-Phenyl-1-Piperazinyl)Acetamides: These derivatives have shown strong antibacterial and anticancer activities.
4-[(4-Phenyl-1-Piperazinyl)Methyl]Quinoline:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
属性
CAS 编号 |
126921-32-2 |
|---|---|
分子式 |
C21H23N3O |
分子量 |
333.4 g/mol |
IUPAC 名称 |
2-(4-phenylpiperazin-1-yl)-1-quinolin-2-ylethanol |
InChI |
InChI=1S/C21H23N3O/c25-21(20-11-10-17-6-4-5-9-19(17)22-20)16-23-12-14-24(15-13-23)18-7-2-1-3-8-18/h1-11,21,25H,12-16H2 |
InChI 键 |
BSZPDHKQIPAISQ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CC(C2=NC3=CC=CC=C3C=C2)O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


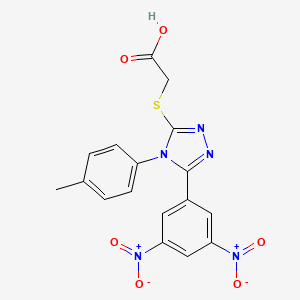

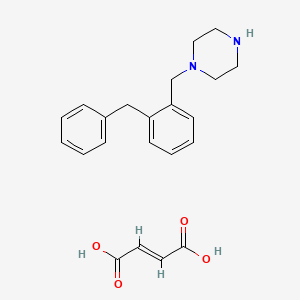
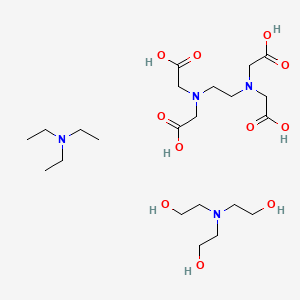
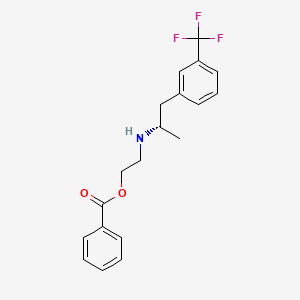
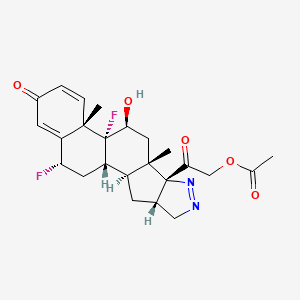

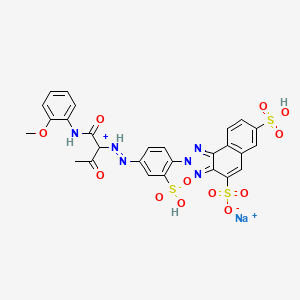
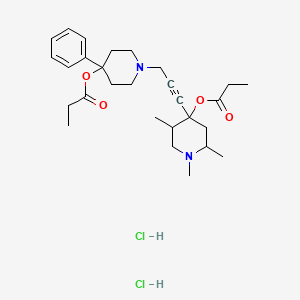
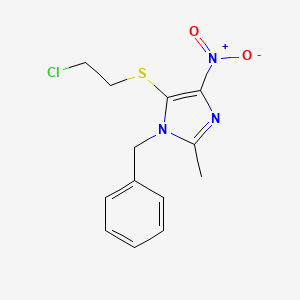
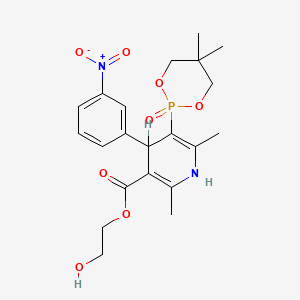

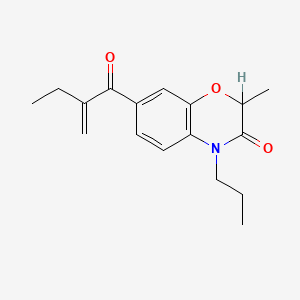
![9-(2-chlorophenyl)-3-methyl-N-(4-phenoxyphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B15187173.png)
